alpha-Tocopheronolactone

Description

Historical Discovery and Initial Characterization in Metabolic Research

The first identification of α-TL, along with α-tocopheronic acid, dates back to 1956 in the urine of both rats and humans who had been administered large doses of α-tocopherol. nih.gov These compounds, collectively known as the Simon metabolites, were characterized by an opened chromanol ring and a shortened side chain. nih.govrsc.org Initially, their presence and increased excretion with higher α-tocopherol intake were interpreted as evidence of vitamin E fulfilling its antioxidant function. rsc.org The prevailing hypothesis was that the formation of these metabolites stemmed from the oxidative opening of the hydroxychroman ring, followed by the enzymatic degradation of the side-chain. rsc.org This initial discovery positioned α-TL as a key end-product of α-tocopherol's metabolic pathway.

Contextualization within Alpha-Tocopherol (B171835) Metabolism and Degradation Pathways

Alpha-tocopherol metabolism is a multifaceted process primarily occurring in the liver. It involves a series of enzymatic reactions designed to break down the vitamin E molecule. The main pathway for α-tocopherol degradation begins with ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4. rsc.orgnih.gov This initial step is followed by oxidation to a carboxylate and subsequent β-oxidation, which progressively shortens the side chain. nih.govresearchgate.net

The major urinary metabolites of α-tocopherol are now understood to be carboxyethyl-hydroxychromans (CEHCs), which retain the intact chromanol ring. nih.gov It has been proposed that α-TL is not a direct enzymatic product but rather an artifact formed from the auto-oxidation of α-carboxyethyl-hydroxychroman (α-CEHC) during sample processing. chiro.orgrsc.org When α-CEHC is exposed to oxygen, it can be converted into α-tocopheronolactone. chiro.orgresearchgate.net This understanding has shifted the perspective on α-TL from a primary metabolite to a potential indicator of oxidative processes occurring either in vivo or during analytical procedures.

Evolution of Scientific Understanding Regarding its Formation and Biological Relevance

The scientific consensus on α-TL has been a subject of debate. While early research considered it a primary urinary metabolite, subsequent studies in the 1960s and later suggested it might be an artifact of the extraction process. rsc.orgrsc.org It was observed that α-CEHC could be readily converted to α-TL under oxidative conditions. chiro.orgresearchgate.net

However, more recent investigations have revived the discussion about the in vivo relevance of α-TL. Some studies suggest that while a portion of urinary α-TL may be an artifact, some endogenous formation cannot be ruled out, especially under conditions of oxidative stress. rsc.orgrsc.org For instance, research has pointed to the possibility that α-TL conjugates found in urine are genuine metabolites and not solely the result of sample handling. nih.gov One study identified α-tocopheronolactone hydroquinone (B1673460) (α-TLHQ), an oxidized form, in urine and found that its levels were inversely associated with measures of abdominal adiposity, suggesting a potential link to in vivo antioxidant activity. ucl.ac.uk This ongoing research indicates that α-TL may yet hold biological significance, possibly as a biomarker for oxidative stress. nih.gov

Detailed Research Findings

| Key Finding | Description | Supporting Evidence |

| Initial Discovery | Identified in 1956 as a urinary metabolite in rats and humans after high doses of α-tocopherol. nih.gov | Simon et al. proposed α-tocopheronic acid and α-tocopheronolactone as major urinary metabolites. nih.gov |

| Artifact Hypothesis | Proposed that α-TL is an in vitro artifact from the oxidation of α-CEHC during sample processing. rsc.org | Studies showed that bubbling oxygen through an α-CEHC solution converted it to α-tocopheronolactone. chiro.orgresearchgate.net |

| Metabolic Pathway | α-Tocopherol is metabolized primarily in the liver via ω-oxidation and β-oxidation of its side chain. nih.govresearchgate.net | The initial step is catalyzed by cytochrome P450 enzymes, leading to the formation of carboxyethyl-hydroxychromans (CEHCs). rsc.orgnih.gov |

| Re-evaluation of Biological Relevance | Recent studies suggest some endogenous formation of α-TL may occur, particularly under oxidative stress. rsc.orgnih.gov | The detection of α-TL conjugates in urine and the association of α-TLHQ with adiposity point to potential in vivo relevance. nih.govucl.ac.uk |

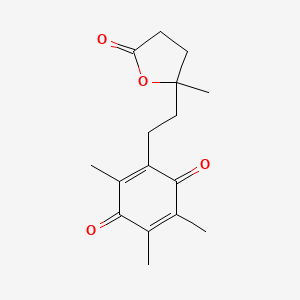

Structure

3D Structure

Properties

CAS No. |

3121-68-4 |

|---|---|

Molecular Formula |

C16H20O4 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

2,3,5-trimethyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H20O4/c1-9-10(2)15(19)12(11(3)14(9)18)5-7-16(4)8-6-13(17)20-16/h5-8H2,1-4H3 |

InChI Key |

XTCLGZZKAQZZJC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC2(CCC(=O)O2)C)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC2(CCC(=O)O2)C)C |

Synonyms |

alpha-tocopheronolactone tocopheronolactone tocopheronolactone, (+-)-isome |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Alpha Tocopheronolactone

Oxidative Formation from Alpha-Tocopherol (B171835)

The generation of α-TL is a direct consequence of the oxidative processes that alpha-tocopherol undergoes. This transformation involves the opening of the chromanol ring, a key structural feature of tocopherols (B72186).

Role of Free Radical-Mediated Oxidation in Chromanol Ring Opening

The primary role of alpha-tocopherol in biological systems is to act as a potent, lipid-soluble antioxidant, protecting cell membranes from the damaging effects of free radicals. In this capacity, it can donate a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize a free radical. This process, however, initiates a cascade of events that can lead to the formation of α-TL. The opening of the chromanol ring is a critical step in this pathway, resulting from the oxidative attack on the alpha-tocopherol molecule. nih.govmdpi.comchiro.org This ring-opening is a hallmark of the non-enzymatic, oxidative degradation of alpha-tocopherol.

Intermediacy of Alpha-Tocopheroxyl Radical in Formation Mechanisms

The formation of α-TL proceeds through a key intermediate: the alpha-tocopheroxyl radical. chiro.orgskinident.world When alpha-tocopherol scavenges a free radical, it is itself converted into this relatively stable radical. The formation of the alpha-tocopheroxyl radical is the initial step that triggers the opening of the chromanol ring. chiro.orgnih.gov This radical is a branching point, and its subsequent reactions can lead to various oxidation products, including alpha-tocopheronolactone. The presence of the alpha-tocopheroxyl radical is thus a prerequisite for the non-enzymatic pathway leading to α-TL. chiro.org

Distinction from Alpha-Tocopheronic Acid

This compound is often discussed in conjunction with another metabolite, alpha-tocopheronic acid. Both are referred to as "Simon's metabolites," and their formation was initially believed to stem from the oxidative opening of the chromanol ring. mdpi.comchiro.org While both are products of alpha-tocopherol oxidation, they are distinct chemical entities. Alpha-tocopheronic acid also features an opened chromanol ring but possesses a carboxylic acid group, distinguishing it from the lactone (a cyclic ester) structure of α-TL. mdpi.comskinident.world It is important to note that some research suggests that the detection of these Simon's metabolites, including α-TL, in urine might be an artifact of the sample preparation process, where the precursor α-carboxyethyl-hydroxychroman (α-CEHC) is oxidized. chiro.orgucl.ac.uk

Enzymatic and Non-Enzymatic Conversion Routes

The metabolic fate of alpha-tocopherol is not solely dictated by non-enzymatic oxidation. A well-defined enzymatic pathway is responsible for the degradation of the phytyl side chain of alpha-tocopherol, leading to the formation of water-soluble metabolites that can be excreted. This pathway is a precursor to the formation of compounds that can potentially be converted to α-TL.

Involvement of Cytochrome P450 Isoforms (e.g., CYP4F2, CYP3A4) in Precursor Metabolism

The initial and rate-limiting step in the catabolism of the alpha-tocopherol side chain is an ω-hydroxylation reaction. This process is catalyzed by specific isoforms of the cytochrome P450 (CYP) family of enzymes located in the liver. mdpi.com Research has identified CYP4F2 and CYP3A4 as key players in this initial hydroxylation of the terminal methyl group of the tocopherol side chain. mdpi.com This enzymatic action converts alpha-tocopherol into a more polar molecule, priming it for further degradation.

Beta-Oxidation Dependent Side-Chain Shortening Pathways Leading to Precursors

Following the initial ω-hydroxylation by cytochrome P450 enzymes, the phytyl side chain of alpha-tocopherol undergoes a series of beta-oxidation cycles. mdpi.com This metabolic process systematically shortens the side chain, eventually leading to the formation of α-carboxyethyl-hydroxychroman (α-CEHC), a water-soluble metabolite that is excreted in the urine. nih.govmdpi.com As mentioned previously, it has been proposed that α-CEHC can be non-enzymatically oxidized to this compound during sample analysis, highlighting a potential non-biological route to its formation. chiro.orgucl.ac.uk

| Precursor/Metabolite | Key Enzyme(s)/Process | Function/Role |

| Alpha-Tocopherol | Free Radical Scavenging | Parent compound, antioxidant |

| Alpha-Tocopheroxyl Radical | Oxidation of Alpha-Tocopherol | Key intermediate in oxidative degradation |

| This compound | Chromanol Ring Opening | Oxidative metabolite |

| Alpha-Tocopheronic Acid | Chromanol Ring Opening | Oxidative metabolite, distinct from the lactone |

| 13'-hydroxychromanol | Cytochrome P450 (CYP4F2, CYP3A4) | Initial product of side-chain catabolism |

| Alpha-Carboxyethyl-hydroxychroman (α-CEHC) | Beta-Oxidation | Water-soluble excretory metabolite and potential precursor to α-TL artifact |

Considerations of Artifactual Formation from Alpha-Carboxyethyl Hydroxychroman (α-CEHC)

A significant point of discussion in the scientific community has been whether α-tocopheronolactone is a true in vivo metabolite or an artifact generated during sample analysis from its precursor, α-carboxyethyl hydroxychroman (α-CEHC). nih.govucl.ac.uk

The Controversy: Early research identified α-TL in the urine of individuals who had consumed high doses of α-tocopherol. rsc.org This led to the initial belief that it was a direct product of α-tocopherol catabolism. However, subsequent studies raised doubts, suggesting that the acidic conditions and oxidative environment during sample processing could cause the conversion of α-CEHC to α-TL. ucl.ac.ukrsc.orgchiro.orgwjgnet.com It has been demonstrated that bubbling oxygen through a solution of α-CEHC can lead to its almost complete conversion to α-TL. chiro.orgwjgnet.com

Evidence for True In Vivo Formation: More recent and sophisticated analytical methods have provided evidence supporting the existence of α-TL as a genuine metabolite. rsc.orgwjgnet.com Studies using deuterium-labeled α-CEHC added to urine samples showed that while some artifactual formation did occur (around 5-10%), the amount of endogenous, unlabeled α-TL was significantly greater. rsc.org Furthermore, the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the direct measurement of conjugated forms of α-TL, minimizing the risk of artifactual formation during sample preparation. nih.gov The detection of α-TL conjugates in the urine of children with type 1 diabetes further supports its role as a biomarker of in vivo oxidative stress. nih.govscienceopen.com

Conjugation and Excretion Pathways

To facilitate their elimination from the body, α-tocopheronolactone and other vitamin E metabolites undergo conjugation reactions, which increase their water solubility. The primary pathways are glucuronidation and sulfation. nih.gov

Glucuronidation Mechanisms of this compound and Related Metabolites

Glucuronidation is a major phase II metabolic pathway that involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org

Process: In the liver, UGT enzymes catalyze the attachment of a glucuronide group to the hydroxyl group of α-tocopheronolactone and its hydroquinone (B1673460) form. wikipedia.org This process makes the molecules more polar and readily excretable in urine and bile. While specific UGT isoforms responsible for α-TL glucuronidation are not extensively detailed in the provided context, the general mechanism is a well-established pathway for detoxifying and eliminating various compounds. mdpi.com

Sulfation Mechanisms of this compound and Related Metabolites

Sulfation is another critical phase II conjugation reaction where a sulfonate group is added to a substrate, catalyzed by sulfotransferase (SULT) enzymes. nih.govyoutube.com

Enzymatic Activity: Studies have shown that members of the SULT1 family of cytosolic sulfotransferases are primarily responsible for the sulfation of tocopherols and their metabolites. nih.gov These enzymes exhibit a preference for γ-tocopherol and its metabolites over the α-forms. nih.gov The sulfation of α-tocopheronolactone increases its water solubility, preparing it for excretion.

Detection of Conjugated Forms in Biological Excreta

The development of advanced analytical techniques has enabled the direct and rapid measurement of conjugated vitamin E metabolites in biological fluids, particularly urine. nih.govscienceopen.com

Analytical Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov It allows for the separation and identification of specific glucuronidated and sulfated conjugates of α-tocopheronolactone and α-CEHC without the need for deconjugation steps that risk artifactual formation. nih.govscienceopen.com

Urinary Excretion: Both glucuronide and sulfate (B86663) conjugates of α-TL have been identified in human urine. nih.govscienceopen.com Studies have shown that in certain conditions, such as type 1 diabetes, the urinary concentrations of these conjugated metabolites are significantly increased, suggesting they may serve as biomarkers for oxidative stress. nih.govscienceopen.com In general, the concentrations of glucuronidated metabolites tend to be higher than their sulfated counterparts. nih.gov

Identification and Characterization of Metabolic Intermediates

The metabolic journey of α-tocopherol involves several intermediate compounds, one of which is of particular interest in the context of oxidative stress.

This compound Hydroquinone (α-TLHQ) and its Role in Oxidative Scavenging

When α-tocopherol neutralizes lipid peroxyl radicals, it is oxidized and can ultimately be converted to α-tocopheronolactone hydroquinone (α-TLHQ). nih.govmdpi.comuniversiteitleiden.nlmdpi.com

Formation and Function: The formation of α-TLHQ is a direct consequence of α-tocopherol's antioxidant activity. nih.govmdpi.com After α-tocopherol donates a hydrogen atom to a lipid radical, it becomes a tocopheroxyl radical. This radical can be further oxidized, leading to the opening of the chromanol ring and the formation of α-TLHQ. mdpi.comuniversiteitleiden.nl This metabolite represents a product of successful ROS scavenging. nih.gov

Biomarker of Oxidative Stress: The measurement of α-TLHQ, typically as its conjugated forms in urine, is considered a potential biomarker for in vivo lipid peroxidation and oxidative stress. nih.govuniversiteitleiden.nlmdpi.com Its presence indicates that α-tocopherol has been consumed in the process of protecting lipids from oxidation. universiteitleiden.nlmdpi.com

Other Chromanol Ring-Opened Metabolites

Besides this compound, the metabolic pathway involving the oxidative cleavage of the α-tocopherol chromanol ring produces several other key metabolites. These compounds are intermediates in the catabolic cascade that signifies the oxidative consumption of vitamin E.

Alpha-Tocopheronic Acid : This compound is the immediate precursor to α-tocopheronolactone. rsc.orgmdpi.com Identified as one of the original Simon metabolites, it features an opened chromanol structure and a shortened side chain. rsc.orgnih.gov Its formation from α-tocopherylhydroquinone involves the degradation of the phytyl tail. rsc.org

Alpha-Tocopherylquinone (α-TQ) : This quinone is a significant early-stage product in the oxidative metabolism of α-tocopherol. nih.govnih.gov It is formed when the α-tocopheroxyl radical reacts with a peroxyl radical. rsc.orgresearchgate.net α-TQ itself can undergo further metabolism via ω-oxidation, similar to α-tocopherol, ultimately leading to the formation of α-tocopheronolactone. researchgate.net

Alpha-Tocopherylhydroquinone : This metabolite is formed through the enzymatic reduction of α-tocopherylquinone. rsc.orgresearchgate.net It serves as a crucial intermediate that is subsequently metabolized to α-tocopheronic acid. rsc.org

This compound Hydroquinone (α-TLHQ) : This compound is another key metabolite resulting from the oxidative opening of the chromanol ring. universiteitleiden.nlucl.ac.uk It is considered a marker of the antioxidant activity of α-tocopherol and is excreted in the urine as sulfate or glucuronide conjugates. universiteitleiden.nlucl.ac.uk

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| alpha-Tocopherol |

| alpha-Tocopheronic Acid |

| alpha-Tocopheroxyl Radical |

| alpha-Tocopherylquinone |

| alpha-Tocopherylhydroquinone |

| alpha-Carboxyethyl-hydroxychroman |

Mechanistic Studies of Biological Activities and Cellular Roles

Investigation of Molecular Interactions and Signaling Pathways

The molecular interactions of alpha-tocopheronolactone are central to its biological function. Investigations have explored its effects on lipid peroxidation, its ability to interact with stable free radicals, and its influence on specific cellular processes.

Effects on Lipid Peroxidation Inhibition in Model Systems

This compound is a product of the antioxidant action of alpha-tocopherol (B171835), the most active form of vitamin E. Alpha-tocopherol protects lipids from oxidation by reactive oxygen species (ROS) by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. nih.govucl.ac.uk This process results in the formation of the alpha-tocopheroxyl radical, which can be further oxidized to this compound. nih.gov The formation of this compound hydroquinone (B1673460) (α-TLHQ) occurs when the chromanol ring of alpha-tocopherol is opened during an oxidative reaction. nih.gov This metabolite is considered an indicator of the successful inhibition of lipid peroxidation by alpha-tocopherol. researchgate.net

Interactions with Stable Free Radicals

The fundamental role of alpha-tocopherol, the precursor to this compound, is to act as a chain-breaking antioxidant. ucl.ac.uk It competitively reacts with lipid peroxyl radicals, effectively neutralizing them and preventing further propagation of lipid peroxidation. ucl.ac.uk This interaction with free radicals is a key aspect of its antioxidant activity. While direct studies on this compound's interaction with stable free radicals are less common, its formation is a direct consequence of alpha-tocopherol's radical-scavenging activity.

Modulation of Specific Cellular Processes (e.g., mitochondrial enzyme activity)

Research has indicated that this compound can influence mitochondrial function. In studies with vitamin E-deficient rats, the administration of this compound, along with alpha-tocopherol and ubiquinone, demonstrated a normalizing effect on the activity of key mitochondrial enzymes. nih.gov The enzymes affected include succinate (B1194679) dehydrogenase, NADH-dehydrogenase, and cytochrome-c-oxidase, which are all integral components of the mitochondrial respiratory chain. nih.gov It is suggested that the effect of alpha-tocopherol and its metabolite, this compound, may be linked to regulating the levels of functionally active ubiquinone within the mitochondria. nih.gov

Role in Redox Biology and Oxidative Stress Research

This compound has emerged as a significant molecule in the field of redox biology, particularly in the context of assessing oxidative stress.

Research into this compound as a Biochemical Indicator of Oxidative Status

There is growing interest in utilizing urinary this compound as a biomarker for in vivo oxidative stress. researchgate.net The rationale is that its formation reflects the extent to which alpha-tocopherol has been consumed in neutralizing free radicals. researchgate.net For instance, increased levels of this compound have been observed in infants with sepsis, suggesting heightened vitamin E consumption during critical illness. researchgate.net Studies have also explored the association between lifestyle factors and urinary levels of this compound hydroquinone (α-TLHQ), a related metabolite, as a potential reflection of lipid oxidation. nih.gov The measurement of urinary conjugated this compound has been proposed as a biomarker of oxidative stress in various conditions, including children with type 1 diabetes. nih.gov

| Study Focus | Key Findings | Reference |

| Oxidative Stress in Critical Illness | Increased urinary this compound in infants with sepsis suggests elevated vitamin E consumption. | researchgate.net |

| Lifestyle Factors and Lipid Oxidation | Urinary α-TLHQ levels are being investigated as a potential marker for lipid oxidation in relation to lifestyle. | nih.gov |

| Oxidative Stress in Diabetes | Urinary conjugated this compound is a proposed biomarker for oxidative stress in children with type 1 diabetes. | nih.gov |

Pathways of Interaction with Reactive Oxygen Species

Alpha-tocopherol, the parent compound of this compound, is a primary defense against lipid peroxidation initiated by reactive oxygen species (ROS). nih.gov It functions by neutralizing lipid peroxyl radicals, a type of ROS. ucl.ac.uk The formation of this compound is a direct outcome of this interaction. When alpha-tocopherol scavenges a lipid peroxyl radical, it is converted into the alpha-tocopheroxyl radical. This radical can then undergo further oxidation, leading to the opening of the chromanol ring and the formation of this compound hydroquinone (α-TLHQ). nih.gov Therefore, the pathway of this compound formation is intrinsically linked to the neutralization of reactive oxygen species involved in lipid peroxidation.

Comparative Biological Activity Studies in Pre-clinical Models

The biological significance of this compound (α-TL), a metabolite of alpha-tocopherol, has been investigated in several pre-clinical models. These studies aim to elucidate its physiological roles and compare its activity to its well-known precursor, vitamin E. While some research initially suggested α-TL might be an artificial byproduct of sample processing, other evidence points to its existence as a true metabolite, particularly as its conjugated form in urine, which could serve as a biomarker of oxidative stress. nih.govrsc.orgnih.gov

Evaluation in In Vitro Cell Culture Systems

In vitro studies have been conducted to probe the antioxidant mechanism of this compound. One study examined its effectiveness in a liver homogenate from mice deficient in α-tocopherol. jst.go.jp The findings showed that α-TL was as effective as α-tocopherol in preventing the increase of the thiobarbituric acid (TBA) value, an indicator of lipid peroxidation, during incubation. jst.go.jp

However, the study also revealed nuances in its antioxidant capabilities. When unsaturated fatty acids were irradiated with ultraviolet light to induce peroxide production, the sole addition of this compound did not suppress this process. jst.go.jp Only the reduced form of tocopheronolactone was effective in lowering the TBA value under these specific conditions. jst.go.jp This suggests that its antioxidant activity is context-dependent and may require metabolic reduction to be fully effective against certain types of oxidative stress.

| Experimental System | Compound | Measured Effect | Observed Activity | Source |

|---|---|---|---|---|

| α-Tocopherol-deficient mouse liver homogenate (incubation) | This compound | Inhibition of TBA value increase | As effective as α-tocopherol | jst.go.jp |

| UV-irradiated unsaturated fatty acids | This compound | Depression of peroxide production | Not effective | jst.go.jp |

| UV-irradiated unsaturated fatty acids | Reduced this compound | Depression of TBA value | Effective | jst.go.jp |

Analysis in Animal Models of Vitamin E Deficiency (e.g., E-hypovitaminosis in rabbits)

The efficacy of this compound has been evaluated in preventing muscular dystrophy in rabbits with vitamin E hypovitaminosis (E-hypovitaminosis). nih.govresearchgate.net In these studies, the activity of α-TL was compared to that of pharmacopeial alpha-tocopheryl acetate (B1210297). The results indicated that this compound exhibited a high level of vitamin E activity, similar to that of alpha-tocopheryl acetate. nih.govresearchgate.net

The administration of this compound led to several positive outcomes in the deficient rabbits. These included an increase in body mass and a decrease in the urinary creatine (B1669601) index, a marker for muscle wasting. nih.gov Furthermore, it helped maintain normal levels of ubiquinone and supported the activity of crucial mitochondrial enzymes, such as succinate-ubiquinone-reductase, NADH-ubiquinone-reductase, and NADH-cytochrome c-reductase in the skeletal muscle and heart mitochondria. nih.gov These findings demonstrate that α-TL can effectively substitute for vitamin E in mitigating some of the key pathological signs of its deficiency in an animal model. nih.govresearchgate.net Some research notes that while metabolites like this compound show activity in rabbits, they may not support all the biological functions attributed to vitamin E. britannica.com

| Parameter | Effect of this compound in E-deficient Rabbits | Source |

|---|---|---|

| Body Mass | Increase | nih.gov |

| Urine Creatine Index | Decrease | nih.gov |

| Mitochondrial Ubiquinone Content | Maintenance of normal levels | nih.gov |

| Mitochondrial Enzyme Activity (e.g., NADH-cytochrome c-reductase) | Maintenance of normal activity | nih.gov |

Comparison with Alpha-Tocopherol and Other Tocopherols (B72186)/Tocotrienols

Direct comparisons in preclinical models reveal that this compound's biological activity is potent and, in some specific measures, comparable to that of alpha-tocopherol. In the rabbit model of E-hypovitaminosis, its action was found to be similar to alpha-tocopheryl acetate in terms of its vitamin E activity. nih.govresearchgate.net Likewise, in vitro, it matched α-tocopherol's ability to inhibit lipid peroxidation in a mouse liver homogenate. jst.go.jp

However, the broader family of vitamin E compounds, which includes four tocopherols (alpha, beta, gamma, delta) and four tocotrienols, exhibits a wide range of biological activities that are not identical. caldic.commdpi.com The antioxidant reactivity of these isomers towards radicals generally decreases in the order of α > β > γ > δ for both tocopherols and their corresponding tocotrienols. caldic.com While alpha-tocopherol is the most biologically active form, primarily because it is preferentially retained in the body, other isomers have demonstrated unique and potent effects. ifcardio.org For instance, tocotrienols are reported to have greater mobility within cell membranes and may be more readily incorporated into them than tocopherols. caldic.com Furthermore, delta-tocopherol (B132067) and various tocotrienols have been shown to induce apoptosis in human breast cancer cell lines, an effect not observed with alpha-, beta-, or gamma-tocopherols. mdpi.com

Advanced Analytical Methodologies for Alpha Tocopheronolactone Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating α-TL from other vitamin E metabolites and endogenous compounds prior to its detection and quantification. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including the volatility and thermal stability of the analyte and the desired level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the analysis of vitamin E and its metabolites. For the analysis of α-TL, which is a non-volatile compound, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com This typically involves converting the polar functional groups into less polar and more volatile derivatives. sigmaaldrich.comweber.hu

GC-MS offers high chromatographic resolution, enabling the separation of closely related isomers. nih.govresearchgate.net When coupled with mass spectrometry, it provides definitive structural information based on the fragmentation patterns of the derivatized α-TL, allowing for its unambiguous identification. ucl.ac.uk Despite its power, GC-MS methods for α-TL can be laborious due to the need for derivatization and can be susceptible to the formation of artifacts if not carefully controlled. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative for the direct analysis of α-TL and its conjugates in biological fluids, such as urine and plasma. nih.govnih.govmdpi.com This technique circumvents the need for derivatization, simplifying sample preparation and reducing the risk of artifact formation. nih.gov LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netamericanpharmaceuticalreview.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. mdpi.comnih.gov The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). mdpi.commdpi.com Tandem mass spectrometry (MS/MS) is then used for quantification, where a specific precursor ion corresponding to α-TL is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantifying low levels of α-TL in complex biological samples. nih.govnih.gov Novel methods utilizing LC-MS/MS have been developed for the direct and rapid measurement of urinary conjugated α-TL, which is considered a potential biomarker of oxidative stress. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for α-Tocopheronolactone Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Required to increase volatility. sigmaaldrich.com | Not typically required for direct analysis. nih.gov |

| Sample Preparation | More complex and time-consuming. nih.gov | Simpler and faster. nih.gov |

| Risk of Artifacts | Higher, particularly during derivatization. nih.govresearchgate.net | Lower, due to direct analysis. nih.gov |

| Sensitivity | High, but can be influenced by derivatization efficiency. | Very high, especially with MRM mode. nih.gov |

| Selectivity | High, based on chromatographic separation and mass fragmentation. ucl.ac.uk | Excellent, due to precursor and product ion selection. nih.gov |

| Applications | Analysis of a wide range of vitamin E metabolites after derivatization. ucl.ac.uk | Direct quantification of α-TL and its conjugates in biological fluids. nih.govmdpi.com |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for α-TL, aiming to isolate the analyte from the matrix, concentrate it, and remove interfering substances. The chosen strategy can significantly impact the accuracy and reproducibility of the results.

Solid Phase Extraction (SPE) Techniques for Isolation

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like plasma and urine. nih.govnih.gov SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering compounds to pass through. orochem.com The choice of sorbent (e.g., C18, polymeric) depends on the polarity of α-TL and the nature of the sample matrix. mdpi.comnih.gov

A typical SPE protocol for α-TL involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a suitable solvent. orochem.com This process effectively removes proteins, salts, and other matrix components that can interfere with chromatographic analysis and mass spectrometric detection. mdpi.com For instance, C18 solid-phase extraction cartridges have been successfully used to purify α-TL and its metabolites from human urine samples before LC-MS/MS analysis. nih.gov

Methodological Considerations for Preventing Artifactual Formation During Sample Handling

A significant challenge in the analysis of α-TL is the potential for its artifactual formation from the oxidation of its precursor, α-carboxyethylhydroxychroman (α-CEHC), during sample handling and analysis. nih.govrsc.org This can lead to an overestimation of the true endogenous levels of α-TL. rsc.org

Several precautions can be taken to minimize artifactual formation. These include minimizing sample exposure to air and light, working at low temperatures, and adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the sample during extraction and processing. mdpi.comresearchgate.net Direct analysis methods, such as LC-MS/MS, which require minimal sample preparation, are also preferred to reduce the risk of artifact formation. nih.govresearchgate.net It has been demonstrated that the inclusion of ascorbate (B8700270) during acid hydrolysis can minimize the conversion of α-CEHC to α-tocopheronolactone. researchgate.net

Application of Derivatization Reagents (e.g., Trimethylsilylation with BSTFA, TMCS)

For GC-MS analysis, derivatization is essential to make α-TL sufficiently volatile and thermally stable. sigmaaldrich.com Trimethylsilylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comweber.hu

A popular silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with a catalyst like trimethylchlorosilane (TMCS). aliyuncs.commz-at.de The addition of TMCS enhances the reactivity of BSTFA, allowing for the derivatization of more sterically hindered groups. sigmaaldrich.comaliyuncs.com The reaction is typically carried out by heating the sample with the derivatizing reagent in a suitable solvent. researchgate.net The resulting TMS-derivatized α-TL is more volatile and provides characteristic mass spectra that are useful for its identification and quantification by GC-MS. ucl.ac.ukhmdb.ca

Table 2: Common Derivatization Reagents for GC-MS Analysis of α-Tocopheronolactone

| Reagent | Abbreviation | Properties and Application |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful trimethylsilylating agent that reacts with a wide range of polar compounds. Its byproducts are volatile, minimizing chromatographic interference. aliyuncs.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst (1-20%) with BSTFA to increase the reagent's reactivity, enabling the derivatization of hindered functional groups. sigmaaldrich.comaliyuncs.com |

Detection and Quantification of Conjugated and Unconjugated Metabolites

The accurate measurement of α-tocopheronolactone (α-TL) and its metabolites is crucial for understanding its role as a potential biomarker of in vivo oxidative stress. ucl.ac.ukucl.ac.uk Analytical methods have evolved from complex procedures requiring deconjugation and derivatization to direct measurement techniques, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These advanced methods allow for the simultaneous quantification of various vitamin E metabolites, minimizing the risk of artifactual formation of α-TL from its precursor, α-carboxyethylhydroxychroman (α-CEHC). ucl.ac.uknih.gov

Method Development for Glucuronidated Forms

The development of methods for quantifying glucuronidated α-TL has focused on direct analysis to avoid the harsh conditions of enzymatic or chemical hydrolysis, which can introduce artifacts. nih.govrsc.org A novel LC-MS/MS method has been established for the rapid and direct measurement of intact glucuronidated α-TL in urine. nih.gov

In this method, tandem mass spectrometry is employed to identify and quantify the glucuronide conjugate. The mass spectrometer, operating in negative electrospray ionization mode, detects the parent ion of α-TL glucuronide at a mass-to-charge ratio (m/z) of 453.0 or 452.6 [M-H⁻]. nih.govnih.gov Fragmentation of this parent ion produces characteristic product ions. A high-intensity product ion is observed at m/z 112.8, which is formed by the loss of water (H₂O) and carbon dioxide (CO₂) from the glucuronide moiety. nih.gov Further fragmentation can lead to ions at m/z 233.1 and 276.6. nih.gov

However, α-TL glucuronide is isobaric with α-CEHC glucuronide, meaning they have the same molecular mass and cannot be differentiated by mass spectral analysis alone. ucl.ac.uknih.gov Therefore, high-performance liquid chromatography (HPLC) is essential for their separation prior to mass detection. Using a C8 column, chromatographic separation of the metabolites is achieved. nih.gov Two distinct peaks are often observed for α-TL glucuronide, a major peak and a minor peak, which is postulated to be an isomer. nih.gov These are typically referred to as α-TL glucuronide 1 (major) and 2 (minor). nih.gov The final concentration is often reported as the sum of these isoforms. nih.gov

The multiple-reaction monitoring (MRM) mode is used for quantification, monitoring the specific transition of the parent ion to the product ion (e.g., 453.0 > 112.8 m/z). nih.gov This approach provides high selectivity and sensitivity for the quantification of glucuronidated α-TL.

Method Development for Sulfated Forms

Similar to the glucuronidated forms, direct LC-MS/MS methods have been developed for the quantification of sulfated α-TL. These methods circumvent issues associated with older techniques, such as the inefficiency of sulfatase enzymes in hydrolyzing sulfated vitamin E metabolites. rsc.orgacs.orgresearchgate.net Studies have shown that enzymatic hydrolysis can be inefficient for sulfated α-CEHC, and chemical hydrolysis with strong acids can lead to the artificial conversion of α-CEHC to α-TL. rsc.orgacs.org

Using tandem mass spectrometry in negative ion mode, the sulfated conjugate of α-TL is detected with a parent ion at m/z 357 or 356.9 [M-H⁻]. ucl.ac.uknih.gov Fragmentation of this ion yields a characteristic "fingerprint" product ion corresponding to the sulfite (B76179) ion (SO₃⁻) at m/z 79.7. nih.gov Other less intense product ions at m/z 276.9, 233.1, and 163.1 have also been identified. nih.gov

As with the glucuronidated forms, sulfated α-TL is isobaric with sulfated α-CEHC. nih.gov Chromatographic separation is therefore a critical component of the analytical method. The MRM transition of 356.9 > 79.7 m/z is typically used for the sensitive and specific quantification of total sulfated α-TL and α-CEHC, with their individual concentrations determined by their distinct chromatographic retention times. nih.gov

| Compound | Parent Ion (m/z) [M-H⁻] | Product Ion (m/z) | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |

|---|---|---|---|---|---|---|

| α-TL Glucuronide | 453.0 / 453.3 | 112.8 / 113.0 | 453.0 > 112.8 | 25 / 54 | 36 / 30 | nih.govnih.gov |

| α-TL Sulfate (B86663) | 356.9 / 357.1 | 79.7 / 79.9 | 356.9 > 79.7 | 42 / 56 | 26 / 28 | nih.govnih.gov |

| Androsterone (B159326) D4-Glucuronide (IS) | 465.3 | 112.8 | - | - | - | nih.govnih.gov |

| Lithocholic Acid Sulfate (IS) | 455.3 | 97.0 | - | - | - | nih.gov |

Use of Internal Standards (e.g., Deuterated Analogs, Surrogate Standards) in Quantitative Analysis

The use of an appropriate internal standard (IS) is essential for accurate and precise quantification in mass spectrometry-based bioanalysis. aptochem.com An IS corrects for variability during sample preparation, injection, and ionization. aptochem.comwuxiapptec.com

Due to the limited availability of SIL-IS for conjugated α-TL, researchers often employ surrogate standards, also known as "type II internal standards". nih.gov These are structurally similar compounds but not isotopically labeled versions of the analyte. For the analysis of conjugated vitamin E metabolites in urine, commonly used surrogate standards include androsterone D4-glucuronide for the glucuronidated forms and lithocholic acid sulfate for the sulfated forms. nih.govnih.gov While not as ideal as a SIL-IS, these surrogates provide a means to control for analytical variability. nih.govwuxiapptec.com

Validation and Standardization of Analytical Protocols

Method validation is a critical process that verifies an analytical method is suitable for its intended purpose. researchgate.netwoah.org For the quantification of α-TL, validation ensures the reliability of the data by assessing key performance characteristics.

Assessment of Assay Specificity, Sensitivity, and Reproducibility

The validation of analytical methods for α-TL involves a rigorous assessment of specificity, sensitivity, and reproducibility to ensure the data are accurate and reliable. woah.orgdispendix.com

Specificity: Specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. dispendix.comnih.gov In the context of α-TL analysis, a major challenge is its isobaric nature with α-CEHC. nih.gov Specificity is achieved through the combination of chromatographic separation (e.g., HPLC) to resolve the two compounds based on their different retention times, and the high selectivity of tandem mass spectrometry using specific MRM transitions. nih.gov

Sensitivity: Analytical sensitivity is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). nih.govmdpi.com The LOD is the smallest amount of analyte that can be distinguished from the background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netmdpi.com For urinary conjugated α-TL metabolites, LC-MS/MS methods have demonstrated high sensitivity, with functional limits of detection reported in the range of 0.01 to 0.20 nmol. nih.gov

Reproducibility: Reproducibility assesses the consistency of results over multiple analyses. dispendix.comnih.gov It is typically evaluated by measuring intra-assay precision (within the same run) and inter-assay precision (between different runs on different days). mdpi.comnih.gov Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For α-tocopherol analysis in biological matrices, methods have reported intra- and inter-run CVs below 5.2% and 6.1% respectively, which are considered acceptable for clinical applications. nih.gov Linearity is also assessed by creating a calibration curve with increasing amounts of the analyte to demonstrate a proportional response over a specified concentration range. nih.govnih.gov

| Parameter | Finding | Matrix | Analytical Technique | Reference |

|---|---|---|---|---|

| Linearity (α-Tocopherol) | 0.5-20.0 µmol/L | Erythrocytes | HPLC-DAD | nih.gov |

| Detection Limit (α-Tocopherol) | 0.1 µmol/L | Erythrocytes | HPLC-DAD | nih.gov |

| Intra-assay Precision (RSD) | 5.2% | Erythrocytes | HPLC-DAD | nih.gov |

| Inter-assay Precision (RSD) | 6.1% | Erythrocytes | HPLC-DAD | nih.gov |

| Recovery (α-Tocopherol) | 81.3–100.3% | Food Matrices | HPLC-UV-Vis | mdpi.com |

| LLOQ (α-CEHC) | 0.9 nmol/L | Urine | LC-MS/MS | nih.gov |

Strategies for Correcting for Sample Dilution (e.g., Creatinine (B1669602) Normalization)

Urine samples can vary significantly in dilution, which affects the concentration of excreted metabolites. mdpi.comjournalagent.com To account for this variability and allow for meaningful comparison between individuals, metabolite concentrations are often normalized. mdpi.com The most common method for this is creatinine normalization. mdpi.comjournalagent.commdpi.com

Creatinine is a waste product of muscle metabolism that is excreted in the urine at a relatively constant rate in healthy individuals, making it a reliable marker of urine dilution. journalagent.comcellbiolabs.com The normalization process involves measuring the creatinine concentration in the same urine sample and expressing the analyte concentration as a ratio to the creatinine concentration (e.g., nmol of α-TL per mmol of creatinine). nih.govmdpi.com This approach corrects for differences in hydration status and provides a more standardized measure of metabolite excretion. mdpi.com

The analysis of urinary creatinine is often performed by mass spectrometry, using a deuterated creatinine internal standard to ensure accurate quantification. nih.govmdpi.com This integrated approach, where both the analyte of interest and creatinine are measured, is a standard procedure in studies analyzing urinary biomarkers. nih.govnih.govmdpi.com

Chemical Synthesis Approaches for Research Standards and Probes

Total Synthesis of Alpha-Tocopheronolactone

The generation of α-tocopheronolactone in a laboratory setting is intrinsically linked to its precursor, 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (α-CEHC). Research has indicated that α-TL is an in-vitro oxidative product of α-CEHC. nih.gov Consequently, the "total synthesis" of α-TL is practically achieved through the synthesis of α-CEHC, which is then subjected to an oxidation step.

This multi-step process begins with the construction of the chroman ring system, a core feature of the tocopherol family. The synthesis of the precursor α-CEHC has been a focus of organic chemists to provide material for biological studies. researchgate.net The final, critical step is the oxidation of α-CEHC to yield α-tocopheronolactone. This conversion can sometimes occur artifactually during analytical procedures, which underscores the importance of having pure, synthesized α-TL as a reference standard to prevent misinterpretation of experimental results. researchgate.net The potential for artifactual formation of α-TL from free α-CEHC during assay procedures is a significant challenge in the analysis of vitamin E metabolites. nih.gov

| Precursor Compound | Target Compound | Key Transformation |

| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | This compound (α-TL) | Oxidation |

Synthesis of Conjugated Forms and Chemically Modified Derivatives for Research Applications

To facilitate research and improve analytical methodologies, various conjugated forms and chemically modified derivatives of α-TL are synthesized. In biological systems, metabolites are often conjugated to molecules like glucuronic acid or sulfate (B86663) groups to increase their water solubility and facilitate excretion.

The sulfated and glucuronidated conjugates of α-TL have been successfully synthesized for use in the development and validation of analytical methods. nih.gov These synthetic conjugates are crucial for establishing direct measurement techniques, such as liquid chromatography-mass spectrometry (LC-MS), for urinary vitamin E metabolites. nih.gov The use of these synthesized standards allows for direct quantification, overcoming the disadvantages of older methods that required lengthy deconjugation, extraction, and derivatization steps and risked the artificial creation of α-TL from α-CEHC. nih.gov

The principles of creating chemically modified derivatives extend to producing probes for specific biological assays. While not specific to α-TL, the modification of related structures like flavonoids and coumarins through esterification demonstrates a common strategy to enhance biological activity or create tools for research. frontiersin.org Similarly, developing methods for the precise coupling of functional payloads to molecules, such as proximity-induced antibody conjugation, represents an advanced strategy for creating highly specific research probes from complex biomolecules. thno.org

| Derivative Type | Purpose | Analytical Application |

| Sulfated α-TL | Analytical Standard | Direct measurement in biological fluids (e.g., urine) by LC-MS |

| Glucuronidated α-TL | Analytical Standard | Direct measurement in biological fluids (e.g., urine) by LC-MS |

Preparation of Isotopic Analogs for Metabolic Tracing and Mechanistic Studies

Isotopically labeled compounds are indispensable tools in modern metabolic research. nih.gov By replacing certain atoms with their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C), molecules can be "traced" as they move through biological systems. This is typically detected by mass spectrometry, which separates molecules based on their mass-to-charge ratio. thermofisher.com

The synthesis of deuterated α-tocopheronolactone has been achieved, specifically this compound-d3. researchgate.net This isotopic analog was created via the oxidation of its correspondingly labeled precursor, α-CEHC-d3. researchgate.net The primary application of such isotopic analogs is to serve as ideal internal standards for quantification in complex biological matrices like urine or plasma. researchgate.netnih.gov

When analyzing a sample, a known amount of the heavy, isotopic analog (e.g., α-TL-d3) is added. Since the isotopic analog is chemically identical to the natural, "light" compound (α-TL), it behaves identically during sample extraction and analysis. By comparing the signal of the natural compound to the known amount of the added isotopic standard in the mass spectrometer, a highly accurate and precise quantification can be achieved. This approach corrects for any sample loss during preparation and any variations in instrument response, providing superior data quality for metabolic studies. frontiersin.org The need to synthesize deuterated conjugates of α-TL has been specifically highlighted as a necessary step to further validate its use as a potential biomarker of oxidative stress. nih.gov

| Isotopic Analog | Precursor | Isotope | Primary Research Application |

| This compound-d3 | alpha-CEHC-d3 | Deuterium (³H) | Internal standard for quantitative mass spectrometry |

Emerging Research Frontiers and Methodological Challenges

Exploration of Undiscovered Metabolic Pathways and Novel Metabolites

The metabolism of alpha-tocopherol (B171835) is now understood to be a complex process involving multiple enzymatic pathways. wjgnet.com Historically, alpha-tocopheronic acid and alpha-tocopheronolactone were proposed as major urinary metabolites, formed through the oxidative opening of the chromanol ring. nih.govnih.gov However, subsequent research identified 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) as a key urinary metabolite, formed without the cleavage of the chroman ring. uni-konstanz.de This discovery shifted the paradigm of vitamin E catabolism.

Recent investigations using advanced analytical techniques have uncovered a host of previously unknown metabolites. For instance, studies in both humans and mice have identified novel urinary metabolites such as α-CEHC glycine (B1666218), α-CEHC glycine glucuronide, and α-CEHC taurine. nih.govnih.govresearchgate.net Furthermore, α-CEHC glutamine was discovered in mice. nih.govresearchgate.net These findings point towards a more intricate metabolic network than previously appreciated, involving conjugation with amino acids and other molecules.

The pathway leading to this compound itself is a subject of ongoing investigation. While initially thought to arise from the oxidation of α-tocopherol, it is now suggested that it may also be formed from the oxidation of α-CEHC, a process that can occur both in vivo and as an artifact during sample analysis. nih.govrsc.org The catabolism of α-tocopherylquinone (α-TQ), an oxidation product of α-tocopherol, is also correlated with the urinary content of conjugated this compound, suggesting a potential precursor-product relationship. researchgate.netresearchgate.net

Deeper Elucidation of this compound’s Intracellular and Intercellular Molecular Mechanisms

The precise molecular functions of this compound are still being unraveled. While its parent compound, alpha-tocopherol, is a well-established antioxidant, the biological activities of its metabolites are an active area of research. rsc.orgresearchgate.net Understanding the intracellular and intercellular signaling pathways influenced by this compound is crucial to defining its physiological and pathological roles.

Intracellular Mechanisms:

At the intracellular level, research is focused on how this compound interacts with cellular components to modulate signaling pathways. While direct evidence for this compound's specific intracellular targets is still emerging, studies on related vitamin E metabolites offer clues. For example, long-chain metabolites of other tocopherol isoforms have been shown to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase, which are involved in inflammation. nih.gov It is plausible that this compound may possess similar or distinct regulatory activities. The intracellular localization of these metabolic processes is also being mapped, with initial steps like ω-hydroxylation occurring in the endoplasmic reticulum and subsequent β-oxidation taking place in mitochondria and possibly peroxisomes. nih.gov

Intercellular Mechanisms:

Intercellular signaling is fundamental for the coordinated function of multicellular organisms. embopress.orgnih.gov The potential role of this compound and other vitamin E metabolites in cell-to-cell communication is a nascent but important field of inquiry. Dysregulation of intercellular metabolic pathways has been implicated in various disease states. researchgate.net Research into how cancer cells communicate and influence each other's phenotypic states highlights the importance of understanding these signaling networks. nih.gov Future studies may explore whether this compound can act as a signaling molecule, influencing the behavior of neighboring cells in various physiological and pathological contexts.

Development of Highly Specific and Standardized Analytical Techniques for Cross-Laboratory Research

A significant challenge in the study of this compound has been the difficulty in accurately and reliably measuring its concentration in biological samples. A major confounding factor is the potential for artifactual formation of this compound from the auto-oxidation of α-CEHC during sample processing. rsc.orgresearchgate.netresearchgate.net This has led to historical debate about whether this compound is a true in vivo metabolite or merely a product of analytical procedures. nih.govnih.gov

To address these challenges, there is a pressing need for the development and standardization of highly specific analytical methods. Current techniques often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net However, variations in sample preparation, including deconjugation steps to measure conjugated forms, can introduce variability and artifacts. nih.govresearchgate.net

Recent advancements have focused on direct measurement of conjugated metabolites to minimize sample manipulation and the risk of artifact formation. nih.govtandfonline.com The synthesis of stable isotope-labeled internal standards, such as deuterated α-CEHC, is a crucial step towards more accurate quantification. researchgate.net Establishing standardized protocols for extraction, derivatization, and analysis is essential to ensure that data generated across different laboratories is comparable, which is critical for advancing the field. nih.govwjgnet.com The inclusion of antioxidants like ascorbate (B8700270) during sample pretreatment has been shown to minimize the artificial conversion of α-CEHC to this compound. acs.orgresearchgate.net

Table 1: Analytical Methods for Vitamin E Metabolites

| Analytical Technique | Sample Preparation | Key Advantages | Key Challenges |

|---|---|---|---|

| GC-MS | Deconjugation, extraction, derivatization nih.govresearchgate.net | High sensitivity and specificity | Potential for artifact formation during sample prep rsc.org |

| LC-MS/MS | Minimal sample preparation (direct injection) nih.govresearchgate.net | Rapid, direct measurement of conjugates nih.gov | Requires specialized equipment and expertise |

| HPLC-ECD | Hydrolysis, extraction acs.orgresearchgate.net | Good reproducibility for total α-CEHC | Indirect measurement, potential for incomplete hydrolysis |

This table provides a simplified overview of common analytical techniques and is not exhaustive.

Investigation in Diverse Biological Systems and Organisms (non-human, non-clinical models)

To fully understand the biological significance of this compound, research must extend beyond human clinical studies to a variety of non-human model organisms. Animal models provide a controlled environment to investigate metabolic pathways, tissue distribution, and the physiological effects of this compound under different dietary conditions.

Studies in rats and mice have been instrumental in identifying novel vitamin E metabolites and elucidating the basic steps of tocopherol catabolism. nih.govnih.govnih.govresearchgate.net For instance, research in rats helped to identify α-CEHC sulfate (B86663) as a major urinary conjugate and to optimize methods for its measurement. acs.orgresearchgate.net Mouse models, including transgenic lines, are valuable for studying the role of specific proteins and pathways in vitamin E metabolism and its impact on disease. For example, transgenic mice overexpressing human tau protein have been used to investigate the neuroprotective effects of alpha-tocopherol supplementation, suggesting a role for oxidative stress in tauopathies. nih.gov

Zebrafish (Danio rerio) are emerging as a powerful model for studying the effects of vitamin E deficiency on development. nih.gov Their rapid development and optical transparency allow for real-time observation of morphological and behavioral changes. Lipidomics studies in zebrafish have shown that alpha-tocopherol deficiency leads to significant alterations in phospholipid profiles, particularly those containing docosahexaenoic acid (DHA), which is crucial for brain development. nih.gov These non-human models offer invaluable opportunities to dissect the complex biology of this compound and its precursors in a way that is not always feasible in human subjects.

Table 2: Research Findings in Non-Human Models

| Model Organism | Key Findings Related to Vitamin E Metabolism | Reference(s) |

|---|---|---|

| Rat | Identification of α-CEHC sulfate as a urinary metabolite; optimization of analytical methods. | acs.orgresearchgate.net |

| Mouse | Discovery of novel urinary metabolites (α-CEHC glycine, α-CEHC taurine, α-CEHC glutamine); investigation of the role of α-tocopherol in neuroprotection. | nih.govnih.govresearchgate.netnih.gov |

| Zebrafish | α-tocopherol deficiency alters phospholipid profiles and depletes DHA during embryonic development. | nih.gov |

This table highlights selected findings and is not a comprehensive review of all research in this area.

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Understanding

The advent of 'omics' technologies, particularly metabolomics and lipidomics, is revolutionizing the study of this compound and vitamin E metabolism. These high-throughput analytical approaches allow for the simultaneous measurement of a vast array of small molecules in a biological sample, providing a comprehensive snapshot of the metabolic state. mdpi.commdpi.com

Metabolomics studies have been instrumental in the discovery of novel vitamin E metabolites and in understanding how the metabolic profile changes in response to vitamin E supplementation or deficiency. nih.govnih.govresearchgate.net By applying untargeted metabolomics, researchers can identify unexpected changes in metabolic pathways that may be influenced by vitamin E status. For example, metabolomic analyses have revealed associations between vitamin E metabolites and various lipoprotein classes, suggesting distinct transport mechanisms for the parent vitamin and its oxidized products. researchgate.netresearchgate.net

Lipidomics, the large-scale study of lipids, is particularly relevant to vitamin E research due to the lipophilic nature of tocopherols (B72186) and their primary role in protecting lipids from oxidation. mdpi.com Lipidomic analyses in zebrafish have demonstrated the profound impact of alpha-tocopherol deficiency on the composition of membrane phospholipids. nih.gov Integrating these 'omics' datasets with genomic, transcriptomic, and proteomic data will provide a systems-level understanding of the roles of this compound and other vitamin E metabolites in health and disease. This integrated approach will be crucial for elucidating complex interactions and building predictive models of vitamin E function.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | α-TL |

| alpha-Tocopherol | α-T |

| 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman | α-CEHC |

| alpha-CEHC glycine | |

| alpha-CEHC glycine glucuronide | |

| alpha-CEHC taurine | |

| alpha-CEHC glutamine | |

| alpha-Tocopheronic acid | |

| alpha-Tocopherylquinone | α-TQ |

| Cyclooxygenase-1 | COX-1 |

| Cyclooxygenase-2 | COX-2 |

| 5-lipoxygenase | |

| Docosahexaenoic acid | DHA |

Q & A

Q. What understudied aspects of this compound warrant prioritization in grant proposals?

- Methodological Answer : Investigate its role in non-muscular tissues (e.g., neuroprotection or hepatic steatosis) using transgenic models. Explore synergies with other antioxidants (e.g., coenzyme Q10) via isobolographic analysis. Leverage open-access databases (e.g., PubChem) to identify novel molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.